molecular formula C24H33ClN2O B12359744 p-Methyl isobutyryl fentanyl hydrochloride CAS No. 2748623-68-7

p-Methyl isobutyryl fentanyl hydrochloride

Cat. No.: B12359744
CAS No.: 2748623-68-7
M. Wt: 401.0 g/mol
InChI Key: FBOVCFLHJRDDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Methyl isobutyryl fentanyl hydrochloride: is a synthetic opioid analgesic that is structurally similar to fentanyl. It is known for its potent analgesic properties and is used primarily in research and forensic applications. This compound is regulated as a Schedule I substance in the United States, indicating its high potential for abuse and lack of accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl isobutyryl fentanyl hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

p-Methyl isobutyryl fentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This results in reduced neurotransmitter release and altered pain perception . The compound’s high potency is attributed to its strong binding affinity for the mu-opioid receptor .

Comparison with Similar Compounds

Uniqueness: p-Methyl isobutyryl fentanyl hydrochloride is unique due to the presence of the p-methyl group, which can influence its binding affinity and potency compared to other fentanyl analogs. This structural modification can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and forensic applications .

Properties

CAS No.

2748623-68-7

Molecular Formula

C24H33ClN2O

Molecular Weight

401.0 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C24H32N2O.ClH/c1-19(2)24(27)26(22-11-9-20(3)10-12-22)23-14-17-25(18-15-23)16-13-21-7-5-4-6-8-21;/h4-12,19,23H,13-18H2,1-3H3;1H

InChI Key

FBOVCFLHJRDDBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.